[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate
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Overview
Description
[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate is a complex organic compound that features a pyrazole ring substituted with a 4-methylphenyl group and a 3-bromobenzoate ester
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a mechanism involving binding to specific active sites.
Biochemical Pathways
Similar pyrazole-bearing compounds have shown to affect the life cycle ofLeishmania and Plasmodium species , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
Similar compounds have shown significant inhibitory activity againstLeishmania and Plasmodium species , suggesting that they may have potential antileishmanial and antimalarial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-methylacetophenone can react with hydrazine hydrate under reflux conditions to form 1-(4-methylphenyl)pyrazole.
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Introduction of the Carbonyl Group: : The carbonyl group can be introduced by acylation of the pyrazole ring. This can be achieved using an acid chloride, such as benzoyl chloride, in the presence of a base like pyridine.
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Esterification: : The final step involves the esterification of the carbonylated pyrazole with 3-bromobenzoic acid. This can be done using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the pyrazole ring, which is known for its pharmacological properties. It could be explored for potential anti-inflammatory, analgesic, or anticancer activities.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 4-bromobenzoate: Similar structure but with the bromine atom at the 4-position.
[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-chlorobenzoate: Chlorine atom instead of bromine.
[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-fluorobenzoate: Fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 3-position of the benzoate ring in [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate may confer unique reactivity and biological activity compared to its analogs. The specific positioning of substituents can significantly influence the compound’s chemical behavior and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O3/c1-16-9-11-20(12-10-16)27-15-18(14-26-27)23(28)21-7-2-3-8-22(21)30-24(29)17-5-4-6-19(25)13-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPVWOFQGOTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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